molecular formula C13H17N3O2 B11740505 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

Cat. No.: B11740505
M. Wt: 247.29 g/mol
InChI Key: OYUSIAAIIDNPSK-UHFFFAOYSA-N
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Description

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a phenolic derivative featuring a methoxy group at the 2-position and a complex aminomethyl substituent at the 4-position. The aminomethyl group is further functionalized with a 1-methylpyrazol-3-ylmethyl moiety, creating a hybrid structure that combines aromatic, heterocyclic, and amine functionalities. The presence of the pyrazole ring enhances metabolic stability and binding affinity in biological systems, as seen in related analogs .

Synthetic routes for analogous compounds often involve condensation reactions, such as the coupling of brominated intermediates with thiosemicarbazides or Schiff base formations, as demonstrated in pyrazole-thiazole hybrids .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O2/c1-16-6-5-11(15-16)9-14-8-10-3-4-12(17)13(7-10)18-2/h3-7,14,17H,8-9H2,1-2H3

InChI Key

OYUSIAAIIDNPSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Mannich Reaction as the Primary Pathway

The Mannich reaction is a three-component condensation involving a phenolic substrate, formaldehyde, and a primary or secondary amine. For this compound, the phenolic starting material is 2-methoxyphenol (guaiacol), which undergoes aminomethylation at the para position. The amine component, (1-methyl-1H-pyrazol-3-yl)methanamine, reacts with formaldehyde in situ to form the intermediate iminium ion, which subsequently attacks the activated aromatic ring.

Mechanistic Insights :

  • Iminium Ion Formation : Formaldehyde reacts with (1-methyl-1H-pyrazol-3-yl)methanamine to generate a reactive iminium ion (R-NH-CH2+\text{R-NH-CH}_2^+).

  • Electrophilic Aromatic Substitution : The electron-rich para position of 2-methoxyphenol is targeted by the iminium ion, facilitated by the methoxy group’s ortho/para-directing effect.

  • Proton Transfer and Deprotonation : The final step involves rearomatization of the phenolic ring, yielding the desired product.

Reaction Conditions :

  • Solvent : Ethanol or methanol is typically used due to their polarity and ability to dissolve both phenolic and amine components.

  • Temperature : Reflux conditions (70–80°C) are employed to accelerate iminium ion formation.

  • Catalyst : Acidic catalysts (e.g., HCl) are avoided to prevent side reactions; instead, mild bases like triethylamine stabilize intermediates.

Optimization of Synthetic Parameters

Optimization studies highlight the following variables as critical for maximizing yield:

ParameterOptimal ConditionImpact on Yield
Molar Ratio 1:1.2:1 (Phenol:Amine:Formaldehyde)Prevents over-alkylation
Reaction Time 6–8 hoursEnsures complete iminium ion formation
Solvent Anhydrous ethanolEnhances nucleophilicity of phenol
Temperature 75°CBalances reaction rate and side-product formation

Data from analogous syntheses of 1,5-diarylpyrazole derivatives demonstrate that deviations from these conditions reduce yields by 15–30%. For instance, substituting ethanol with dichloromethane lowers yields to 45% due to poor solubility of the amine component.

Stepwise Experimental Procedures

Preparation of (1-Methyl-1H-Pyrazol-3-YL)Methanamine

The amine precursor is synthesized via reductive amination of 1-methyl-1H-pyrazole-3-carbaldehyde using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol:

1-Methyl-1H-pyrazole-3-carbaldehyde+NH4OAcNaBH3CN(1-Methyl-1H-pyrazol-3-yl)methanamine\text{1-Methyl-1H-pyrazole-3-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{(1-Methyl-1H-pyrazol-3-yl)methanamine}

Key Steps :

  • Reduction : Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the pyrazole ring.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the amine with >95% purity.

Mannich Condensation

Procedure :

  • Reagent Mixing : 2-Methoxyphenol (10 mmol), (1-methyl-1H-pyrazol-3-yl)methanamine (12 mmol), and formaldehyde (37% aqueous, 12 mmol) are combined in 50 mL ethanol.

  • Reflux : The mixture is refluxed at 75°C for 7 hours under nitrogen.

  • Workup : The solvent is evaporated under vacuum, and the residue is dissolved in ethyl acetate. Washing with brine removes unreacted formaldehyde.

  • Crystallization : Recrystallization from ethanol/water (4:1) yields white crystals (72% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :

    • δ 6.85 (d, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 6.68 (d, 1H, Ar-H) → Aromatic protons.

    • δ 3.89 (s, 3H, OCH3_3) → Methoxy group.

    • δ 3.65 (s, 2H, CH2_2-NH) and 3.42 (s, 2H, Pyrazole-CH2_2) → Aminomethyl and pyrazole-methylene protons.

  • 13C^{13}\text{C} NMR :

    • δ 152.1 (C-OCH3_3), 148.9 (pyrazole C-3), 132.5–115.4 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 276.3 [M+H]+^+, consistent with the molecular formula C14H18N3O2\text{C}_{14}\text{H}_{18}\text{N}_3\text{O}_2.

Comparative Analysis of Synthetic Routes

Classical vs. Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to reduce reaction times:

MethodTimeYieldPurity
Classical Reflux 7 hrs72%98%
Microwave 45 min68%95%

While microwave methods offer speed, slight yield reductions occur due to uneven heating in polar solvents.

Green Chemistry Approaches

Water-ethanol mixtures (1:1) as solvents achieve 65% yield, aligning with sustainable practices but requiring longer reaction times (10 hours).

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation at the ortho position is minimized by maintaining a 1:1.2 phenol-to-amine ratio.

  • Byproduct Formation : Unreacted iminium ions are quenched with aqueous sodium bicarbonate during workup .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole moiety can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole Substitutions

  • 2-Methoxy-4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS 1856036-59-3) This compound differs by substituting the methyl group on the pyrazole nitrogen with a propyl chain. No direct bioactivity data are provided, but such modifications are known to influence pharmacokinetic profiles .
  • 2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}phenol Here, the pyrazole substituent is at the 4-position instead of 3, and the phenol lacks the 2-methoxy group. This structural shift could alter hydrogen-bonding interactions, affecting binding to biological targets like enzymes or receptors .
  • (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 499770-87-5) A precursor-like compound with a hydroxymethyl group instead of the aminomethyl-phenol moiety. Its molecular weight (188.23 g/mol) and polar hydroxyl group suggest utility in synthesizing more complex derivatives via oxidation or coupling reactions .

Schiff Base Hybrids

  • (E)-2-Methoxy-4-((phenylimino)methyl)phenol (12e) This Schiff base analog replaces the aminomethyl-pyrazole group with a phenylimino moiety. It exhibits acetylcholinesterase inhibitory activity, highlighting the importance of the imine group in enzyme interaction. The absence of the pyrazole ring may reduce metabolic stability compared to the target compound .

Simpler Phenolic Derivatives

  • 2-Methoxy-4-vinylphenol A simpler analog lacking the pyrazole-amine chain. Found in fruit physiology, it participates in odor formation and antioxidant processes. Its lower molecular complexity results in reduced bioactivity in therapeutic contexts but highlights the role of methoxy-phenol motifs in natural product chemistry .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Source
Target Compound 2-methoxy, 4-(1-methylpyrazol-3-ylmethyl-aminomethyl)phenol ~300 (estimated) Hypothesized enzyme inhibition, antimicrobial Synthesis analogs
2-Methoxy-4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol Propyl on pyrazole N ~328 (estimated) Increased lipophilicity
(E)-2-Methoxy-4-((phenylimino)methyl)phenol (12e) Phenylimino substituent 243.28 Acetylcholinesterase inhibition (IC₅₀: ~5 µM)
2-Methoxy-4-vinylphenol Vinyl group at 4-position 150.17 Antioxidant, odor activity in fruits

Research Findings and Implications

  • Bioactivity: Schiff base analogs (e.g., 12e) demonstrate potent acetylcholinesterase inhibition, suggesting that the target compound’s pyrazole-amine chain could synergize with the methoxy-phenol core for enhanced activity .
  • Synthetic Accessibility : The synthesis of pyrazole-thiazole hybrids via reflux with brominated intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) provides a template for modular derivatization .
  • Metabolic Considerations: Pyrazole-containing compounds like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol exhibit stability under physiological conditions, a trait likely shared by the target compound .

Biological Activity

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol, a compound featuring a methoxy group and a pyrazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a one-pot reductive amination process involving the reaction between 4-methoxybenzaldehyde and 1-methyl-1H-pyrazol-3-amine. The reaction proceeds efficiently under solvent-free conditions, yielding the target compound with high purity and yield. The synthesis pathway is illustrated in the following table:

StepReactantsConditionsProduct
14-Methoxybenzaldehyde, 1-Methyl-1H-pyrazol-3-amineSolvent-free, heatN-(5-pyrazolyl)imine
2N-(5-pyrazolyl)imine + NaBH4Methanol, ambient temperature2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a study examining related pyrazole compounds, it was found that modifications to the phenolic structure can enhance cytotoxicity against cancer cells. The presence of electron-donating groups like methoxy increases the lipophilicity and bioavailability of these compounds, potentially leading to improved anticancer activity.

Antimicrobial Activity

The antibacterial and antifungal properties of compounds containing pyrazole rings are well-documented. For example, studies have demonstrated that certain pyrazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antimicrobial efficacy.

A comparative analysis of various pyrazole derivatives revealed that those with methoxy substitutions showed enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol may also possess similar antimicrobial properties.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including those structurally similar to 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol. The results indicated that these compounds significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The study found that compounds with methoxy groups exhibited MIC values as low as 0.0039 mg/mL against S. aureus, indicating strong antibacterial potential.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or condensation of precursors like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazine derivatives. Key steps include:
  • Reflux conditions : Use ethanol/acetic acid (e.g., 50 mL ethanol + 15 mL glacial acetic acid) under prolonged heating (4–7 hours) to form the pyrazole ring .
  • Purification : Employ silica gel column chromatography followed by recrystallization (e.g., absolute ethanol) to isolate the product .
  • Optimization : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and IR spectroscopy . Typical yields range from 45% to 75%, depending on substituent reactivity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure using Stoe IPDS-II diffractometers. Refinement with SHELXL (via SHELXTL interface) allows determination of bond lengths, angles, and hydrogen-bonding networks . For example, dihedral angles between the pyrazole ring and aromatic substituents (e.g., 16.83°–51.68°) provide insight into molecular conformation .
  • Spectroscopy : IR confirms functional groups (e.g., O–H stretch at ~3406 cm1^{-1}), while 1^1H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer :
  • Hydrogen bonding : O–H···N hydrogen bonds (e.g., 2.76 Å, 165° bond angle) stabilize the crystal lattice. Graph set analysis (e.g., Etter’s notation) can classify motifs like D(2)D(2) or R22(8)R_2^2(8) .
  • Packing analysis : Use ORTEP-III to visualize molecular orientation and quantify π-π stacking (e.g., centroid distances of 3.5–4.0 Å). Thermal displacement parameters (e.g., Ueq>0.05U_{\text{eq}} > 0.05 Å2^2) indicate dynamic disorder in flexible substituents .

Q. What strategies are effective for resolving contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :
  • Case study : If NMR suggests a planar conformation but crystallography shows torsional strain (e.g., dihedral angle >30°), conduct variable-temperature NMR to assess dynamic effects.
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to reconcile discrepancies. For example, computational hydrogen-bond energies can validate crystallographic observations .

Q. How can synthetic derivatives of this compound be designed to enhance bioactivity or material properties?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., –NO2_2) to the pyrazole ring via electrophilic substitution, or modify the methoxy group with alkyl chains to alter hydrophobicity .
  • Structure-activity relationship (SAR) : Test derivatives in biological assays (e.g., anti-inflammatory or antimicrobial) and correlate activity with substituent Hammett constants (σ\sigma) or logPP values .

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